

# 6-((Methylsulfonyl)thio)hexanoic acid chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 6-((Methylsulfonyl)thio)hexanoic acid

**Cat. No.:** B133943

[Get Quote](#)

An In-depth Technical Guide to **6-((Methylsulfonyl)thio)hexanoic acid**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**6-((Methylsulfonyl)thio)hexanoic acid** is a bifunctional organosulfur compound featuring a terminal carboxylic acid and a methanethiosulfonate ( $-S-SO_2CH_3$ ) functional group. The presence of the carboxylic acid provides a handle for conjugation, while the methanethiosulfonate (MTS) group acts as a highly specific thiol-reactive moiety. MTS reagents are a well-established class of compounds used extensively in protein chemistry and biophysics to study protein structure and function through the specific modification of cysteine residues.<sup>[1]</sup> This guide provides a comprehensive overview of the known chemical properties of **6-((Methylsulfonyl)thio)hexanoic acid**, proposes detailed experimental protocols based on the chemistry of related compounds, and discusses its potential applications in research and development.

## Chemical Properties

The fundamental chemical identifiers for **6-((Methylsulfonyl)thio)hexanoic acid** are available from commercial suppliers. However, a comprehensive set of experimentally determined physical properties, such as melting point, boiling point, and solubility, is not readily available in peer-reviewed literature, indicating that the compound is not yet extensively characterized.

Table 1: Physicochemical Properties of **6-((Methylsulfonyl)thio)hexanoic acid**

| Property           | Data                                                         | Reference(s)        |
|--------------------|--------------------------------------------------------------|---------------------|
| CAS Number         | 76078-72-3                                                   | <a href="#">[2]</a> |
| Molecular Formula  | C <sub>7</sub> H <sub>14</sub> O <sub>4</sub> S <sub>2</sub> | <a href="#">[2]</a> |
| Molecular Weight   | 226.31 g/mol                                                 | <a href="#">[2]</a> |
| IUPAC Name         | 6-[(methylsulfonyl)sulfanyl]hexanoic acid                    | -                   |
| Synonyms           | methylsulfonylsulfanylhexanoic acid                          | <a href="#">[2]</a> |
| Physical Form      | Solid                                                        |                     |
| Storage Conditions | Sealed in a dry place at room temperature                    |                     |
| Melting Point      | Data Not Available                                           | -                   |
| Boiling Point      | Data Not Available                                           | -                   |
| Solubility         | Data Not Available                                           | -                   |

## Experimental Protocols

While specific published protocols for the synthesis and analysis of **6-((Methylsulfonyl)thio)hexanoic acid** are scarce, the following sections provide detailed methodologies based on established chemical principles for thiosulfonates and carboxylic acids.

## Proposed Synthesis from 6-Mercaptohexanoic Acid

This protocol describes a two-step synthesis starting from 6-mercaptophexanoic acid, involving the formation of a disulfide followed by oxidative cleavage and reaction with methanesulfinate. A more direct, plausible route involves the reaction of 6-bromohexanoic acid with a

methanethiosulfonate salt, but the synthesis of the closely related 5-(methylsulfonylthio)pentanoic acid has been documented, suggesting a reliable synthetic strategy.[3][4]

#### Step 1: Synthesis of 6,6'-Disulfanediylibis(hexanoic acid)

- Materials: 6-mercaptopentanoic acid, dimethyl sulfoxide (DMSO), iodine ( $I_2$ ), sodium thiosulfate, 1 M HCl, ethyl acetate.
- Procedure:
  - Dissolve 6-mercaptopentanoic acid (1.0 eq) in a minimal amount of DMSO.
  - Slowly add a solution of iodine (0.5 eq) in DMSO to the stirring thiol solution at room temperature. The reaction is typically rapid, indicated by the disappearance of the iodine color.
  - Monitor the reaction by Thin Layer Chromatography (TLC) until the starting thiol is consumed.
  - Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.
  - Acidify the mixture with 1 M HCl and extract the product with ethyl acetate (3x).
  - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the disulfide product, which can be used in the next step without further purification.

#### Step 2: Synthesis of **6-((Methylsulfonyl)thio)hexanoic acid**

- Materials: 6,6'-Disulfanediylibis(hexanoic acid), sodium methanesulfinate ( $CH_3SO_2Na$ ), acetic acid, water.
- Procedure:
  - Suspend the disulfide from Step 1 (1.0 eq) and sodium methanesulfinate (2.2 eq) in a mixture of acetic acid and water.

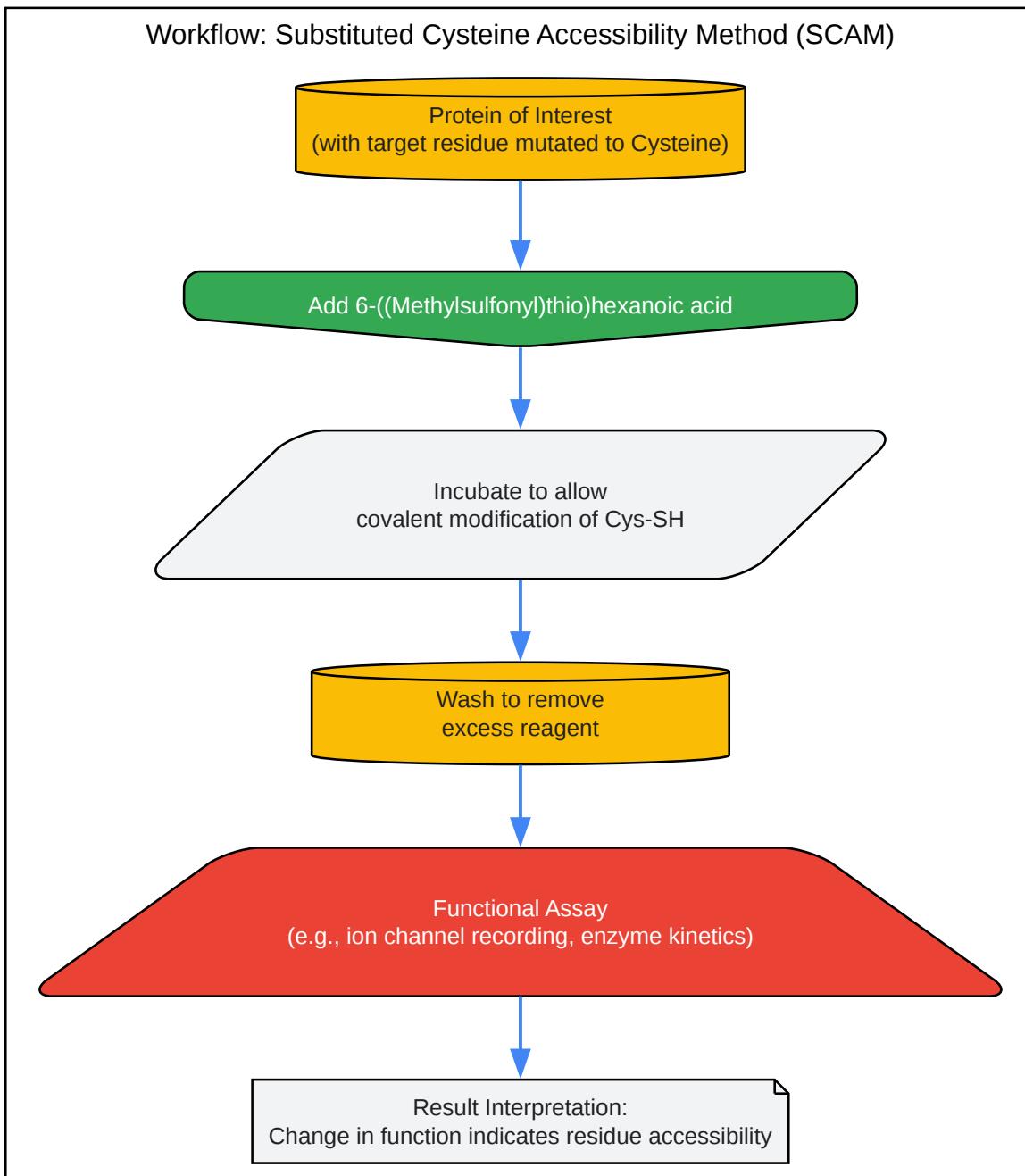
2. Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours.
3. Cool the reaction mixture to room temperature and extract with ethyl acetate or dichloromethane (3x).
4. Wash the combined organic layers with water and brine.
5. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
6. Purify the crude product by silica gel column chromatography to yield pure **6-((Methylsulfonyl)thio)hexanoic acid**.

## Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR: To confirm the structural integrity and arrangement of protons and carbons.
- Mass Spectrometry (ESI-MS): To confirm the molecular weight ( $[\text{M}-\text{H}]^-$  or  $[\text{M}+\text{H}]^+$ ).
- FT-IR Spectroscopy: To identify characteristic vibrations of the C=O (carboxylic acid,  $\sim 1710 \text{ cm}^{-1}$ ), O-H (broad,  $\sim 3000 \text{ cm}^{-1}$ ), and S=O (sulfonyl,  $\sim 1320$  and  $1130 \text{ cm}^{-1}$ ) bonds.

## Reactivity and Mechanism of Action


The primary utility of **6-((Methylsulfonyl)thio)hexanoic acid** in a biological context stems from the reactivity of the MTS group. This functional group is an electrophile that reacts specifically and rapidly with ionized thiol groups (thiolates), such as those from cysteine residues in proteins.<sup>[1][5]</sup>

The reaction proceeds via a nucleophilic attack of the cysteine thiolate on the thiol-bound sulfur atom of the MTS reagent. This displaces the methanesulfinate anion ( $\text{CH}_3\text{SO}_2^-$ ), a stable leaving group, and forms a new, stable disulfide bond between the cysteine residue and the hexanoic acid moiety.<sup>[5]</sup> This high specificity allows for the precise chemical modification of proteins at engineered or naturally accessible cysteine sites.<sup>[1]</sup>

Due to this reactivity, thiosulfonates have been explored for various biological activities, including as antibacterial and anticancer agents, often by targeting essential cysteine residues in microbial or cancer cell proteins.[\[6\]](#)[\[7\]](#)[\[8\]](#)

## Visualizations

The following diagrams illustrate the general workflow for using MTS reagents to probe protein structure and the underlying chemical reaction.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for using MTS reagents like **6-((Methylsulfonyl)thio)hexanoic acid** to study protein topology.

Caption: Reaction of a protein cysteine residue with **6-((Methylsulfonyl)thio)hexanoic acid** to form a mixed disulfide.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [scbt.com](http://scbt.com) [scbt.com]
- 3. [pdfs.semanticscholar.org](http://pdfs.semanticscholar.org) [pdfs.semanticscholar.org]
- 4. [researchgate.net](http://researchgate.net) [researchgate.net]
- 5. [ttuhsc.edu](http://ttuhsc.edu) [ttuhsc.edu]
- 6. Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 7. [researchgate.net](http://researchgate.net) [researchgate.net]
- 8. Anticancer Agents Derived from Cyclic Thiosulfonates: Structure-Reactivity and Structure-Activity Relationships - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [6-((Methylsulfonyl)thio)hexanoic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b133943#6-methylsulfonyl-thio-hexanoic-acid-chemical-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)